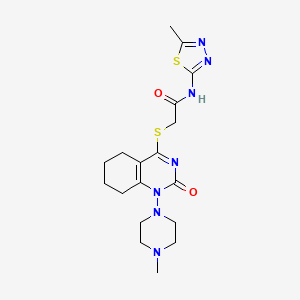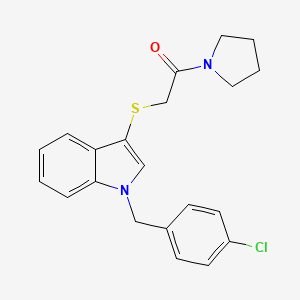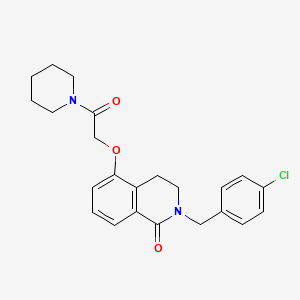![molecular formula C17H12N2O B2654278 4-Phenoxypyrrolo[1,2-a]quinoxaline CAS No. 338401-27-7](/img/structure/B2654278.png)
4-Phenoxypyrrolo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxypyrrolo[1,2-a]quinoxaline is a chemical compound with the molecular formula C17H12N2O . It belongs to the class of nitrogen-containing heterocyclic compounds known as quinoxalines .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxalines, including 4-Phenoxypyrrolo[1,2-a]quinoxaline, has been extensively studied . The synthesis can be achieved through various methods, including transition-metal-free synthesis . The construction of the pyrrolo[1,2-a]quinoxaline system can be represented by one of five types of construction depending on the number of atoms entering into the composition of the initial fragments .Molecular Structure Analysis
The molecular structure of 4-Phenoxypyrrolo[1,2-a]quinoxaline consists of a benzene ring fused to a pyrazine ring . The average mass of the molecule is 260.290 Da, and the monoisotopic mass is 260.094971 Da .Chemical Reactions Analysis
Quinoxalines, including 4-Phenoxypyrrolo[1,2-a]quinoxaline, can undergo various chemical reactions . In these reactions, the quinoxaline derivative directly or indirectly fulfills the function of a 1,3-dipolar compound, determining the path to the formation of the final product .Scientific Research Applications
Antiparasitic Agents
Pyrrolo[1,2-a]quinoxalines have been studied as antiparasitic agents. They have shown potential in combating diseases like malaria and Leishmaniasis .
Antifungal Activity
Derivatives of pyrrolo[1,2-a]quinoxalines have demonstrated antifungal activity, making them a subject of interest in the development of new antifungal drugs .
Ligands of 5-HT3 Receptors
These compounds have been applied as ligands of 5-HT3 receptors. 5-HT3 receptors are a type of serotonin receptor found in the nervous system, and they play a key role in the regulation of various neurological processes .
Inhibitors of Human Protein Kinase CK2 and AKT Kinase
Pyrrolo[1,2-a]quinoxalines have been studied as inhibitors of human protein kinase CK2 and AKT kinase. These kinases are involved in cellular signaling and have implications in several diseases, including cancer .
Enzyme Inhibitors
These compounds have been studied as inhibitors of enzymes RAD51, FAAH, and MAGL. These enzymes are involved in DNA repair, endocannabinoid signaling, and lipid metabolism respectively .
Analgesic Activity
Some derivatives of pyrrolo[1,2-a]quinoxalines have shown to possess analgesic (pain-relieving) properties .
Antileukemic Activity
These compounds have been studied for their antileukemic activity, making them potential candidates for the development of new leukemia treatments .
Tuberculostatic Activity
Pyrrolo[1,2-a]quinoxalines have demonstrated tuberculostatic activity, indicating their potential use in the treatment of tuberculosis .
In addition to these applications, 4-(2-Arylidenehydrazinyl)pyrrolo-[1,2-a]quinoxalines have been used as fluorescent probes . This wide range of applications provides motivation for synthetic chemists to develop new, simple methods for the preparation of pyrrolo[1,2-a]quinoxaline derivatives .
Safety and Hazards
While specific safety and hazard information for 4-Phenoxypyrrolo[1,2-a]quinoxaline was not found, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Future Directions
Research on quinoxalines, including 4-Phenoxypyrrolo[1,2-a]quinoxaline, is ongoing, with recent advances in transition-metal-free synthesis . Future developments are expected to focus on finding more efficient approaches toward the synthesis of quinoxaline rings and the development of new cytotoxic molecules for the treatment of human cancers .
properties
IUPAC Name |
4-phenoxypyrrolo[1,2-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-2-7-13(8-3-1)20-17-16-11-6-12-19(16)15-10-5-4-9-14(15)18-17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXCMRKISHSDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxypyrrolo[1,2-a]quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2654196.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide](/img/structure/B2654197.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)
![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654208.png)
![Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654209.png)




